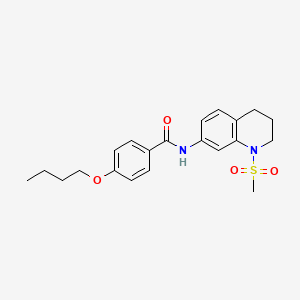![molecular formula C22H31N5O2S B11260053 1-{6-[4-(4-Ethylbenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}azepane](/img/structure/B11260053.png)
1-{6-[4-(4-Ethylbenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{6-[4-(4-Ethylbenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}azepane is a complex organic compound that features a combination of piperazine, pyridazine, and azepane rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{6-[4-(4-Ethylbenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}azepane typically involves multiple steps, starting with the preparation of the piperazine and pyridazine intermediates. The key steps include:
Formation of the Piperazine Intermediate: This involves the reaction of 4-ethylbenzenesulfonyl chloride with piperazine under basic conditions to form 4-(4-ethylbenzenesulfonyl)piperazine.
Formation of the Pyridazine Intermediate: This involves the reaction of 3-chloropyridazine with the piperazine intermediate to form 6-[4-(4-ethylbenzenesulfonyl)piperazin-1-yl]pyridazine.
Formation of the Final Compound: The final step involves the reaction of the pyridazine intermediate with azepane under suitable conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-{6-[4-(4-Ethylbenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}azepane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: The compound can be reduced using reducing agents to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine or pyridazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield amines or other reduced derivatives.
Scientific Research Applications
1-{6-[4-(4-Ethylbenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}azepane has several scientific research applications, including:
Medicinal Chemistry: The compound is of interest for its potential as a drug candidate, particularly for its activity against certain diseases or conditions.
Biological Research: The compound can be used as a tool to study biological processes, such as enzyme inhibition or receptor binding.
Chemical Research: The compound can be used as a building block for the synthesis of other complex molecules.
Industrial Applications: The compound can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-{6-[4-(4-Ethylbenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}azepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to changes in cellular processes or signaling pathways. The exact mechanism of action would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-{4-[4-(Substituted)piperazin-1-yl]butyl}guanidines: These compounds share the piperazine moiety and have been studied for their activity as histamine H3 receptor antagonists.
3-Methyl-N-(6-(piperazin-1-yl)pyridazin-3-yl)butanamide hydrochloride: This compound shares the pyridazine and piperazine moieties and has been studied for its biological activity.
Uniqueness
1-{6-[4-(4-Ethylbenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}azepane is unique due to the combination of the piperazine, pyridazine, and azepane rings, as well as the presence of the ethylbenzenesulfonyl group. This unique structure may confer specific biological or chemical properties that are not present in similar compounds.
Properties
Molecular Formula |
C22H31N5O2S |
|---|---|
Molecular Weight |
429.6 g/mol |
IUPAC Name |
1-[6-[4-(4-ethylphenyl)sulfonylpiperazin-1-yl]pyridazin-3-yl]azepane |
InChI |
InChI=1S/C22H31N5O2S/c1-2-19-7-9-20(10-8-19)30(28,29)27-17-15-26(16-18-27)22-12-11-21(23-24-22)25-13-5-3-4-6-14-25/h7-12H,2-6,13-18H2,1H3 |
InChI Key |
YRRZVOPQSIWXCH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-chloro-4-fluorophenyl)-3-(3-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11259972.png)
![2-Ethoxyethyl 10-(3-chlorobenzyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate](/img/structure/B11259981.png)
![N-(4-ethylphenyl)-2-[(6-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]acetamide](/img/structure/B11259987.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B11259994.png)
![N-(3-chlorophenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B11260001.png)
![N-(3-chloro-4-methylphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B11260009.png)
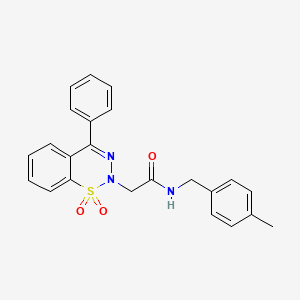
![2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-methoxyphenethyl)acetamide](/img/structure/B11260025.png)
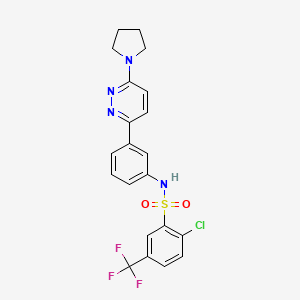
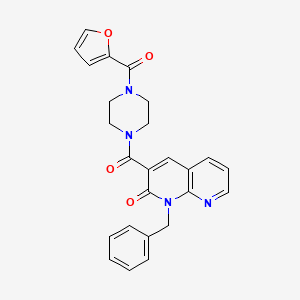
![3-((naphthalen-1-ylmethyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B11260034.png)
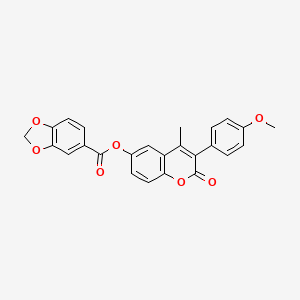
![3-benzyl-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11260045.png)
